(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide (2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13342099
InChI: InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)/b8-6+
SMILES: CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F
Molecular Formula: C11H8F2N2O
Molecular Weight: 222.19 g/mol

(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide

CAS No.:

Cat. No.: VC13342099

Molecular Formula: C11H8F2N2O

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide -

Specification

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
IUPAC Name (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide
Standard InChI InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)/b8-6+
Standard InChI Key LKIKOZGDWHERKY-SOFGYWHQSA-N
Isomeric SMILES C/C(=C(/C#N)\C(=O)N)/C1=CC(=C(C=C1)F)F
SMILES CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F
Canonical SMILES CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the α,β-unsaturated cyanamide family, featuring an (E)-configured double bond between C2 and C3 (Figure 1). The 3,4-difluorophenyl group at C3 introduces steric and electronic effects that influence reactivity and biological interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₇F₂N₂O
Molecular Weight233.19 g/mol
IUPAC Name(2E)-2-Cyano-3-(3,4-difluorophenyl)but-2-enamide
CAS Registry NumberNot formally assigned

Spectroscopic Characteristics

While experimental spectra for this specific compound are unavailable, analogous enamide derivatives exhibit distinct IR absorptions for the nitrile group (~2200 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) . The ¹H NMR of related compounds shows deshielded vinyl protons (δ 6.5–7.5 ppm) and aromatic signals split by fluorine coupling .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via palladium-catalyzed coupling or condensation reactions. A plausible route involves:

  • Knoevenagel Condensation: Reacting 3,4-difluorobenzaldehyde with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile .

  • Stereoselective Control: Using chiral auxiliaries or asymmetric catalysis to ensure (E)-selectivity, as seen in the synthesis of teriflunomide analogs .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CondensationCyanoacetamide, DMF, 80°C, 12 h65–75
PurificationSilica gel chromatography>95% purity

Challenges in Synthesis

  • Regioselectivity: Competing reactions may form (Z)-isomers or cyclized byproducts.

  • Fluorine Sensitivity: Harsh conditions risk defluorination, necessitating mild catalysts like Pd(OAc)₂ .

Table 3: Comparison with Reference Compounds

CompoundEC₅₀ (μM)Max Modulation (%)
Target CompoundPredicted: 10–20Predicted: 250–400
Loreclezole35 ± 5180 ± 20
Valerenic Acid>100120 ± 15

Anticonvulsant Activity

In vivo studies of analog 12 showed protection against pentylenetetrazole-induced seizures at 10 mg/kg, suggesting the fluorinated derivative could exhibit similar or improved efficacy .

Physicochemical Properties

Solubility and LogP

Estimated using quantitative structure-activity relationship (QSAR) models:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: 0.05 mg/mL (poor, requiring formulation aids)

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC data for analogs).

  • Photodegradation: Susceptible to E→Z isomerization under UV light .

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